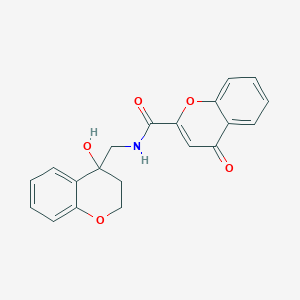

N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

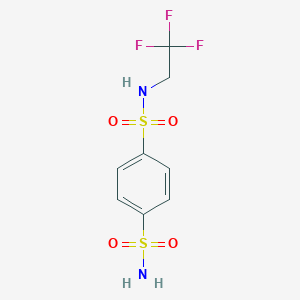

The compound has been synthesized and used in the study of malaria. In a study, a Plasmodium transmission-blocking N-((4-hydroxychroman-4-yl)methyl)-sulphonamide (N-4HCS) compound, DDD01035881, was discovered in a phenotypic screen . The compound and its potent derivatives have been shown to block Plasmodium male gamete formation .Molecular Structure Analysis

The molecular structure of this compound is complex and is part of a class of compounds known as N-4HCS . The structure is designed to interact with specific targets in the malaria parasite .Chemical Reactions Analysis

The compound is part of a class of sulphonamides that have been shown to block malaria transmission by targeting a Plasmodium vacuole membrane protein . The compound has been used in diverse scientific research, indicating its versatile chemical properties.科学的研究の応用

Synthesis and Properties

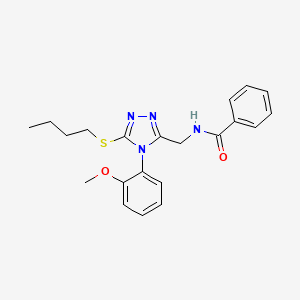

A novel set of 4H-chromene-3-carboxamide derivatives were synthesized through a multicomponent reaction, showcasing solvent-free conditions and ceric ammonium nitrate (CAN) as a catalyst. These compounds were characterized by their solvatochromic properties, indicating potential applications in sensing or material science due to their response to polarity changes in the environment. This process highlights the versatility of 4H-chromenes in synthesizing biologically relevant compounds under environmentally friendly conditions (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant activities of synthesized 4H-chromene-3-carboxamide derivatives were evaluated, with some compounds showing significant efficacy against both Gram-positive and Gram-negative bacteria. This antibacterial activity was compared to standard drugs like ampicillin, indicating their potential as novel antimicrobial agents. Furthermore, these compounds exhibited strong antioxidant activity, suggesting their use in combating oxidative stress-related pathologies (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017; Chitreddy V. Subbareddy & S. Sumathi, 2017).

Molecular Structure Analysis

The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were investigated, revealing that these molecules are essentially planar and exhibit specific conformations. This study provides valuable insights into the molecular arrangements that could influence the physical and chemical properties of these compounds, which is crucial for their application in materials science and pharmacology (L. Gomes et al., 2015).

Application in Polymer Science

Aromatic polyamides containing coumarin chromophores were synthesized, demonstrating the integration of 4H-chromene structures into polymer backbones. These polymers exhibited interesting properties such as good solubility in various solvents and high thermal stability, suggesting their potential use in advanced material applications (M. Nechifor, 2009).

作用機序

Target of Action

The primary target of N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .

Mode of Action

This compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the progression of blood-stage parasites by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle, specifically blocking male gamete formation (microgametogenesis) with nanomolar activity .

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of Pfs16 and the blocking of male gamete formation in the malaria parasite . This disruption of the parasite’s life cycle prevents the transmission of the parasite to the mosquito .

特性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-15-11-18(26-16-7-3-1-5-13(15)16)19(23)21-12-20(24)9-10-25-17-8-4-2-6-14(17)20/h1-8,11,24H,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOQTUWUODRKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B2977723.png)

![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)